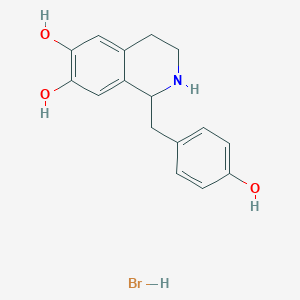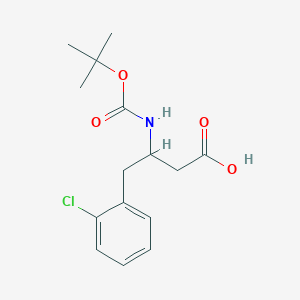
Higenamine Hydrobromide Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Higenamine Hydrobromide Salt, also known as 1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6,7-isoquinolinediol Hydrobromide, is a chemical compound derived from various plants, including Aconitum. It is known for its pharmacological properties, particularly in cardiovascular health. This compound is more stable and soluble in water compared to its free base form, making it suitable for clinical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Higenamine Hydrobromide Salt typically involves the extraction of higenamine from plant sources followed by its conversion to the hydrobromide salt. The process includes:
Extraction: Higenamine is extracted from plant materials using solvents such as ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques.
Salt Formation: Higenamine is reacted with hydrobromic acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification to meet pharmaceutical standards. The final product is often subjected to rigorous quality control to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Higenamine Hydrobromide Salt undergoes various chemical reactions, including:
Oxidation: Higenamine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert higenamine to its corresponding dihydro derivatives.
Substitution: Higenamine can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of higenamine, such as quinones, dihydro compounds, and substituted isoquinolines .
Scientific Research Applications
Higenamine Hydrobromide Salt has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of detection methods.
Biology: Higenamine is studied for its effects on cellular processes, including apoptosis and oxidative stress.
Medicine: It is investigated for its potential therapeutic effects in cardiovascular diseases, including heart failure and arrhythmia. .
Industry: It is used in the formulation of dietary supplements and performance-enhancing products.
Mechanism of Action
Higenamine Hydrobromide Salt exerts its effects through multiple molecular targets and pathways:
β2-Adrenergic Receptors: Higenamine acts as an agonist, stimulating these receptors to increase heart rate and improve cardiac output.
AMPK Pathway: It activates the AMP-activated protein kinase (AMPK) pathway, enhancing energy metabolism in cardiomyocytes.
Antioxidant Activity: Higenamine exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress
Comparison with Similar Compounds
Similar Compounds
Higenamine Hydrochloride: Similar in structure but with a chloride ion instead of a bromide ion.
Norcoclaurine: A structural analogue with similar pharmacological properties.
Berberine: Another isoquinoline alkaloid with cardiovascular benefits.
Uniqueness
Higenamine Hydrobromide Salt is unique due to its enhanced stability and solubility, making it more suitable for clinical applications. Its specific interaction with β2-adrenergic receptors and its potent antioxidant activity further distinguish it from similar compounds .
Properties
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.BrH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUKFIRMGSQPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]-](/img/structure/B12285415.png)
![tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12285417.png)
![(3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one](/img/structure/B12285421.png)

![(3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) acetate](/img/structure/B12285428.png)



![6-[5-Carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285448.png)




![N-[(9R)-6'-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12285471.png)
